Fteaa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
FTEAA is synthesized through an iodine-catalyzed five-component reaction involving 4-fluoroaniline, 4-trifluoromethylbenzaldehyde, and ethyl acetoacetate in methanol at 55°C for 12 hours . The reaction conditions are optimized to ensure high yield and purity of the final product. The structure of this compound is validated using various spectro-analytical techniques such as proton and carbon nuclear magnetic resonance spectroscopy and Fourier-transform infrared spectroscopy . Additionally, single-crystal X-ray diffraction analysis is employed to confirm the molecular structure .
化学反应分析
FTEAA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.
Hydrogenation: The compound can undergo hydrogenation to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
FTEAA has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of tetrahydropyridine derivatives.
Biology: The compound is investigated for its potential as a dual inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters.
Medicine: This compound is explored for its therapeutic potential in treating cardiovascular, neurological, and oncological disorders due to its inhibitory effects on monoamine oxidase
作用机制
FTEAA exerts its effects by inhibiting the activity of monoamine oxidase A and B. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders . The binding interaction energies between this compound and the target proteins monoamine oxidase A and B are found to be -8.8 and -9.6 kcal/mol, respectively, indicating efficient associations .
相似化合物的比较
FTEAA is compared with other similar compounds, such as:
Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: This compound shares a similar structure but differs in the substitution pattern on the tetrahydropyridine ring.
4-Styrylpiperidine derivatives: These compounds also exhibit inhibitory effects on monoamine oxidase but differ in their structural framework and potency
This compound stands out due to its unique combination of fluorine and trifluoromethyl groups, which contribute to its high potency and selectivity as a monoamine oxidase inhibitor .
属性
分子式 |
C34H26F8N2O2 |
---|---|
分子量 |
646.6 g/mol |
IUPAC 名称 |
ethyl 4-(4-fluoroanilino)-1-(4-fluorophenyl)-2,6-bis[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C34H26F8N2O2/c1-2-46-32(45)30-28(43-26-15-11-24(35)12-16-26)19-29(20-3-7-22(8-4-20)33(37,38)39)44(27-17-13-25(36)14-18-27)31(30)21-5-9-23(10-6-21)34(40,41)42/h3-18,29,31,43H,2,19H2,1H3 |
InChI 键 |
AQHFDDAHTUXSMR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CC(N(C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(F)(F)F)NC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。